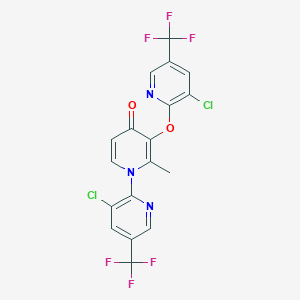

1-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-3-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)-2-methyl-4(1H)-pyridinone

Description

Properties

IUPAC Name |

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-2-methylpyridin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H9Cl2F6N3O2/c1-8-14(31-16-12(20)5-10(7-28-16)18(24,25)26)13(30)2-3-29(8)15-11(19)4-9(6-27-15)17(21,22)23/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZFRYTZHNLPVHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C=CN1C2=C(C=C(C=N2)C(F)(F)F)Cl)OC3=C(C=C(C=N3)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H9Cl2F6N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-3-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)-2-methyl-4(1H)-pyridinone, often referred to as a pyridinone derivative, has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C15H12ClF6N2O

- Molecular Weight : 392.72 g/mol

- CAS Number : 321432-45-5

The biological activity of this compound primarily revolves around its interaction with specific biological targets. Research indicates that it functions as an inhibitor of certain enzymes critical for bacterial viability and virulence. Notably, it has been shown to inhibit the Sfp phosphopantetheinyl transferase (PPTase), which is essential for the post-translational modification of carrier proteins in bacteria, leading to their impaired function and survival .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications in the pyridine ring and substituents significantly influence the compound's inhibitory potency. For instance:

- Electron-withdrawing groups on the pyridine ring enhance activity, while electron-donating groups tend to decrease it.

- The presence of chlorine and trifluoromethyl groups is crucial for maintaining high levels of activity .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

- Antibacterial Efficacy : A study demonstrated that this compound exhibits potent antibacterial effects against Bacillus subtilis and Staphylococcus aureus. The mechanism involved the inhibition of Sfp-PPTase, leading to a reduction in virulence factor production without significant cytotoxicity to human cells .

- SAR Optimization : Further investigations into structural modifications revealed that altering the position and type of substituents on the pyridine rings could enhance or diminish antibacterial efficacy. For example, compounds with additional electron-withdrawing groups showed improved potency against bacterial strains .

Scientific Research Applications

Agrochemical Applications

Pesticidal Properties

The trifluoromethylpyridine derivatives have been extensively utilized in the development of agrochemicals, particularly as herbicides and fungicides. The introduction of the trifluoromethyl group enhances the lipophilicity and metabolic stability of these compounds, making them effective in crop protection. For instance, derivatives like Fluazifop-butyl, which contains the trifluoromethyl moiety, are used to protect crops from a variety of pests .

Market Presence

Currently, over 20 agrochemical products containing trifluoromethylpyridine derivatives have received ISO common names. These products are primarily aimed at improving agricultural yields by providing effective pest control solutions . The increasing demand for sustainable agricultural practices further drives the research and development of such chemicals.

Pharmaceutical Applications

Drug Development

Trifluoromethylpyridine derivatives have been recognized for their potential in drug discovery. Several compounds featuring this moiety are under investigation for their therapeutic effects against various diseases. For example, a review highlighted that numerous FDA-approved drugs contain trifluoromethyl groups, which play a crucial role in their pharmacological properties . The unique electronic characteristics imparted by fluorine are believed to enhance binding affinity and selectivity towards biological targets.

Clinical Trials

Currently, several candidates featuring this chemical structure are undergoing clinical trials for conditions ranging from cancer to viral infections. Research indicates that these compounds exhibit promising antiviral activity, particularly against emerging viruses like SARS-CoV-2 .

Case Study 1: Fluazifop-butyl

Fluazifop-butyl is a widely used herbicide that exemplifies the application of trifluoromethylpyridine in agriculture. It operates by inhibiting fatty acid synthesis in plants, leading to effective weed control without harming crops. Studies have shown that its efficacy is significantly enhanced by the presence of the trifluoromethyl group, which improves its absorption and translocation within plant tissues .

Case Study 2: Antiviral Agents

Recent studies have focused on the synthesis and evaluation of antiviral agents derived from trifluoromethylpyridine. One notable study synthesized several analogs and evaluated their efficacy against SARS-CoV-2. The results indicated that specific modifications to the pyridine ring could lead to increased antiviral activity, highlighting the importance of structural optimization in drug design .

Summary Table of Applications

| Application Area | Compound Example | Functionality | Market Status |

|---|---|---|---|

| Agrochemicals | Fluazifop-butyl | Herbicide | Commercially available |

| Pharmaceuticals | Various TFM drugs | Antiviral | Under clinical trials |

Comparison with Similar Compounds

1-(3-{[3-Chloro-5-(Trifluoromethyl)-2-Pyridinyl]oxy}Phenyl)-3-[(2,6-Dichlorophenyl)Methyl]-2-Methyl-1,4-Dihydropyridin-4-one

- Structure: Similar pyridinone core but with a dichlorobenzyl substituent and a single 3-chloro-5-(trifluoromethyl)pyridinyl group.

- Key Differences : The dichlorobenzyl group increases lipophilicity compared to the target compound’s dual pyridinyl substituents. This may enhance membrane permeability but reduce solubility .

- Molecular Weight : 561.26 g/mol (vs. target compound’s ~560–570 g/mol range).

3-{1-[3-Chloro-5-(Trifluoromethyl)Pyridin-2-yl]-1H-Pyrazol-3-yl}-1-(4-Chlorophenyl)-1,4-Dihydropyridazin-4-one

- Structure: Pyridazinone core with a pyrazole-linked pyridinyl group and a 4-chlorophenyl substituent.

- Molecular Weight : 452.22 g/mol.

Analogues with Trifluoromethyl and Chloro Substituents

3-(3-Chloro-5-(Trifluoromethyl)Pyridin-2-yl)-7-(Trifluoromethyl)Pyrazolo[1,5-a]Pyrimidin-5(4H)-one

- Structure: Fused pyrazolo-pyrimidinone system with dual trifluoromethyl groups.

- Key Differences : The fused ring system enhances aromatic stacking interactions. Dual trifluoromethyl groups increase metabolic stability but may reduce aqueous solubility .

- Molecular Weight: Not explicitly stated but estimated >450 g/mol.

1-{[3-Chloro-5-(Trifluoromethyl)-2-Pyridinyl]Amino}-4(1H)-Pyridinone

- Structure: Pyridinone with an amino-linked pyridinyl group instead of an oxygen bridge.

- Key Differences: The amino group enables stronger hydrogen bonding but may increase susceptibility to oxidative metabolism .

- Molecular Weight : 289.64 g/mol.

Physicochemical and Bioactivity Comparisons

Lipophilicity and Solubility

- The target compound’s trifluoromethyl groups and chlorine atoms confer moderate lipophilicity (clogP ~3–4), whereas analogues with dichlorobenzyl (clogP ~5) or trimethoxymethyl groups (e.g., ) exhibit higher lipophilicity, impacting bioavailability .

- Pyridazinone derivatives (e.g., ) may have lower solubility due to planar aromatic systems, while pyridinones with polar substituents (e.g., amino groups) show improved solubility .

Bioactivity Insights

- The target compound’s dual pyridinyl groups may enhance target affinity in similar pathways .

- Compounds with trifluoromethyl groups (e.g., ) are often resistant to metabolic degradation, a trait likely shared by the target compound .

Data Table: Structural and Physicochemical Comparison

| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | clogP (Estimated) | Notable Features |

|---|---|---|---|---|---|

| Target Compound | Pyridinone | Dual 3-chloro-5-(trifluoromethyl)pyridinyl, 2-methyl | ~560–570 | 3.5 | Halogen bonding, metabolic stability |

| 1-(3-{[3-Chloro-5-(Trifluoromethyl)-2-Pyridinyl]oxy}Phenyl)-3-[(2,6-Dichlorophenyl)Methyl]-... | Pyridinone | Single 3-chloro-5-(trifluoromethyl)pyridinyl, dichlorobenzyl | 561.26 | 5.2 | High lipophilicity |

| 3-{1-[3-Chloro-5-(Trifluoromethyl)Pyridin-2-yl]-1H-Pyrazol-3-yl}-... | Pyridazinone | Pyrazole linker, 4-chlorophenyl | 452.22 | 4.0 | Conformational rigidity |

| 3-(3-Chloro-5-(Trifluoromethyl)Pyridin-2-yl)-7-(Trifluoromethyl)Pyrazolo... | Pyrazolo-pyrimidinone | Fused rings, dual trifluoromethyl | ~500 | 3.8 | Aromatic stacking, metabolic resistance |

| 1-{[3-Chloro-5-(Trifluoromethyl)-2-Pyridinyl]Amino}-4(1H)-Pyridinone | Pyridinone | Amino-linked pyridinyl | 289.64 | 2.5 | Enhanced hydrogen bonding |

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction yields be maximized?

Methodological Answer: The compound’s synthesis likely involves halogenation and coupling reactions due to its pyridinyl and trifluoromethyl substituents. A validated approach for analogous compounds involves multi-step processes:

- Step 1: Chlorination of a pyridine precursor (e.g., 3-methylpyridine) using agents like POCl₃ to introduce chlorine at specific positions .

- Step 2: Fluorination via halogen exchange (e.g., using HF or KF) to install the trifluoromethyl group .

- Step 3: Coupling via nucleophilic substitution or Ullmann-type reactions to link the pyridinyloxy and pyridinone moieties.

To maximize yields: - Optimize reaction time and temperature (e.g., 80–120°C for fluorination).

- Use catalysts like CuI for coupling steps.

- Purify intermediates via column chromatography or recrystallization.

Q. How can the compound’s structure and purity be confirmed post-synthesis?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Analyze , , and NMR spectra to confirm substituent positions and fluorine integration .

- Mass Spectrometry (MS): Use high-resolution MS (HRMS) to verify molecular weight and isotopic patterns.

- High-Performance Liquid Chromatography (HPLC): Assess purity (>95%) with a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges during halogenation of the pyridine ring?

Methodological Answer: Regioselectivity in halogenation is influenced by:

- Directing Groups: Use electron-withdrawing groups (e.g., trifluoromethyl) to direct chlorine to specific positions. Computational tools (DFT) predict reactive sites based on electron density .

- Reagent Choice: Select halogenating agents (e.g., N-chlorosuccinimide for mild conditions) to minimize side reactions.

- Experimental Validation: Perform small-scale reactions with varying equivalents of halogenating agents and monitor via TLC/GC-MS .

Q. What methodologies are recommended for analyzing environmental degradation pathways of this compound?

Methodological Answer:

- Photolysis Studies: Expose the compound to UV light (254–365 nm) in aqueous/organic solvents and monitor degradation via LC-HRMS to identify photoproducts .

- Hydrolysis Experiments: Test stability at varying pH (2–12) and temperatures (25–60°C) to simulate environmental conditions.

- Biotic Degradation: Use soil microcosms or activated sludge to assess microbial breakdown, quantifying metabolites via GC-MS .

Q. How can contradictions in solubility data be resolved for this compound?

Methodological Answer:

- Solvent Screening: Test solubility in aprotic (DMSO, DMF) and protic solvents (MeOH, H₂O) using gravimetric or spectrophotometric methods.

- Temperature-Dependent Studies: Measure solubility at 25°C vs. 40°C to assess thermal effects.

- Co-solvent Systems: Explore mixtures (e.g., PEG-400/water) to enhance solubility for biological assays .

Experimental Design & Data Analysis

Q. What experimental designs are suitable for evaluating the compound’s bioactivity in vitro?

Methodological Answer:

- Dose-Response Assays: Use a 96-well plate format with serial dilutions (0.1–100 µM) to determine IC₅₀ values in cell lines. Include positive controls (e.g., doxorubicin for cytotoxicity).

- Enzyme Inhibition Studies: Employ fluorescence-based assays (e.g., kinase activity) with real-time monitoring.

- Statistical Validation: Apply ANOVA with post-hoc tests (Tukey’s HSD) to confirm significance (p < 0.05) .

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SC-XRD): Grow crystals via slow evaporation (e.g., in EtOAc/hexane) and collect data at 100 K.

- Density Functional Theory (DFT): Compare experimental bond lengths/angles with computational models to validate structure .

- Powder XRD: Confirm bulk crystallinity and phase purity .

Advanced Analytical Techniques

Q. What hyphenated techniques are recommended for detecting trace impurities?

Methodological Answer:

Q. How can computational tools predict the compound’s pharmacokinetic properties?

Methodological Answer:

- ADMET Prediction: Use software like SwissADME or Schrödinger’s QikProp to estimate logP, bioavailability, and CYP450 interactions.

- Molecular Dynamics (MD) Simulations: Model membrane permeability (e.g., blood-brain barrier) with GROMACS .

Conflict Resolution in Data

Q. How should researchers address discrepancies in reported biological activity across studies?

Methodological Answer:

- Meta-Analysis: Aggregate data from multiple studies (e.g., IC₅₀ values) and perform heterogeneity tests (Cochran’s Q).

- Assay Standardization: Replicate experiments under identical conditions (cell type, incubation time).

- Mechanistic Studies: Use CRISPR knockouts or siRNA to confirm target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.